An In-depth Technical Guide to the Chemical Properties and Applications of Bromo-PEG4-Azide
An In-depth Technical Guide to the Chemical Properties and Applications of Bromo-PEG4-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG4-Azide is a heterobifunctional linker molecule that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal bromide, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group, provides researchers with a versatile platform for covalently linking a wide range of molecules. The hydrophilic PEG4 spacer enhances aqueous solubility and reduces steric hindrance, while the two distinct reactive ends—the bromo group and the azide group—allow for sequential and orthogonal conjugation strategies. This guide provides a comprehensive overview of the chemical properties of Bromo-PEG4-Azide, detailed experimental protocols for its use, and its applications in advanced research and development.
Core Chemical Properties
Bromo-PEG4-Azide is a well-defined molecule with specific physicochemical properties that are crucial for its application in sensitive biological systems. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 1-azido-14-bromo-3,6,9,12-tetraoxatetradecane | [1] |
| CAS Number | 1951439-37-4 | [1] |
| Molecular Formula | C10H20BrN3O4 | [1] |
| Molecular Weight | 326.19 g/mol | [1] |
| Appearance | Liquid or oil | |
| Purity | Typically >95% to >98% | [2] |
| Solubility | Soluble in DMSO, DCM, DMF, and water | |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | |
| SMILES Code | BrCCOCCOCCOCCOCCN=[N+]=[N-] |
Reactivity and Functional Groups
The utility of Bromo-PEG4-Azide stems from its two distinct reactive functional groups, which allow for a variety of conjugation chemistries.
The Bromo Group: A Handle for Nucleophilic Substitution
The terminal bromide is a good leaving group, making it susceptible to nucleophilic substitution reactions. This functionality is particularly useful for reacting with thiol groups, such as those found in cysteine residues of proteins and peptides, to form stable thioether bonds. It can also react with primary amines, although typically under more forcing conditions than with thiols.
The Azide Group: A Gateway to "Click" Chemistry
The azide group is a key component for "click" chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. Bromo-PEG4-Azide can participate in two main types of click reactions:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Experimental Protocols
The following are detailed methodologies for key experiments involving Bromo-PEG4-Azide.
Protocol 1: Nucleophilic Substitution with a Thiol-Containing Peptide
This protocol describes the conjugation of Bromo-PEG4-Azide to a cysteine-containing peptide.
Materials:
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Bromo-PEG4-Azide
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Cysteine-containing peptide (e.g., GGYC)
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Phosphate-buffered saline (PBS), pH 7.4
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Dimethyl sulfoxide (B87167) (DMSO)
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Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
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HPLC system for purification and analysis
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Mass spectrometer for characterization
Procedure:
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Peptide Preparation: Dissolve the cysteine-containing peptide in PBS to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide bonds, pre-treat the solution with a 2-5 fold molar excess of TCEP for 30 minutes at room temperature.
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Bromo-PEG4-Azide Solution: Prepare a 10 mM stock solution of Bromo-PEG4-Azide in DMSO.
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Conjugation Reaction: Add a 5-10 fold molar excess of the Bromo-PEG4-Azide stock solution to the peptide solution. The final DMSO concentration should be kept below 10% (v/v) to maintain peptide solubility and structure.
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Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.
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Purification: Purify the resulting peptide-PEG-azide conjugate by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
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Characterization: Confirm the identity of the purified conjugate by mass spectrometry, expecting a mass increase corresponding to the addition of the Bromo-PEG4-Azide minus the bromine atom.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the reaction of an azide-functionalized molecule (prepared in Protocol 1) with an alkyne-containing molecule.
Materials:
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Purified azide-functionalized peptide (from Protocol 1)
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Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne)
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
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Reaction buffer (e.g., PBS, pH 7.4)
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DMSO
Procedure:
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Reactant Solutions:
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Dissolve the azide-functionalized peptide in the reaction buffer to a final concentration of 1-10 µM.
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Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.
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Prepare stock solutions of CuSO4 (50 mM in water), sodium ascorbate (1 M in water, freshly prepared), and THPTA or TBTA (50 mM in DMSO/water).
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Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized peptide and a 1.5-5 fold molar excess of the alkyne-containing molecule.
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Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and ligand in a 1:5 molar ratio.
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Reaction Initiation: Add the CuSO4/ligand premix to the reaction mixture to a final copper concentration of 0.1-1 mM. Immediately after, add sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
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Incubation: Incubate the reaction at room temperature for 1-4 hours. Protect from light if using a fluorescent dye.
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Purification and Characterization: Purify and characterize the product as described in Protocol 1.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free reaction of an azide-functionalized molecule with a DBCO-containing molecule.
Materials:
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Purified azide-functionalized peptide (from Protocol 1)
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DBCO-containing molecule (e.g., DBCO-amine)
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Reaction buffer (e.g., PBS, pH 7.4, ensure it is azide-free)
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DMSO
Procedure:
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Reactant Solutions:
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Dissolve the azide-functionalized peptide in the reaction buffer to a final concentration of 1-10 µM.
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Prepare a 10 mM stock solution of the DBCO-containing molecule in DMSO.
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Conjugation Reaction: Add a 1.5-3 fold molar excess of the DBCO-containing molecule to the azide-functionalized peptide solution.
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Incubation: Incubate the reaction at room temperature for 2-12 hours. The reaction can also be performed at 4°C for 12-24 hours. The progress can be monitored by observing the decrease in DBCO absorbance at around 310 nm.
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Purification and Characterization: Purify and characterize the product as described in Protocol 1.
Applications in Research and Drug Development
Bioconjugation
Bromo-PEG4-Azide is extensively used to link biomolecules such as proteins, peptides, and oligonucleotides to other molecules, including fluorescent dyes, biotin, or drug molecules. The bifunctional nature of the linker allows for a two-step conjugation process, providing greater control over the final conjugate structure.
PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. Bromo-PEG4-Azide is an ideal linker for PROTAC synthesis, connecting a target protein ligand to an E3 ligase ligand. The modular synthesis enabled by this linker allows for the rapid generation of PROTAC libraries with varying linker lengths and attachment points to optimize degradation efficiency.
A common strategy involves first attaching the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide (B1683931) for Cereblon, or a VHL ligand) to one end of the linker, and then conjugating the target protein ligand (e.g., a kinase inhibitor like JQ1 for BRD4) to the other end.
Conclusion
Bromo-PEG4-Azide is a highly versatile and valuable chemical tool for researchers in the life sciences. Its well-defined structure, bifunctional reactivity, and the solubility-enhancing properties of its PEG spacer make it an excellent choice for a wide range of applications, from fundamental bioconjugation studies to the development of novel therapeutics like PROTACs. The detailed protocols provided in this guide offer a starting point for the successful implementation of Bromo-PEG4-Azide in various experimental workflows. As the fields of chemical biology and drug discovery continue to evolve, the utility of such precisely engineered linkers is expected to grow, enabling the creation of increasingly complex and effective molecular constructs.
